N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-fluorobenzamide
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Overview
Description
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-fluorobenzamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-fluorobenzamide typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation reaction between 3,5-dibromo-4-hydroxybenzaldehyde and 3-fluorobenzamide in the presence of a suitable catalyst such as acetic acid. The reaction is carried out under reflux conditions to form the Schiff base.
Purification: The crude product is purified using recrystallization techniques, often employing solvents like ethanol or methanol to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atoms can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-fluorobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathway Modulation: It can modulate signaling pathways by interacting with key proteins involved in cellular processes such as apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanamide
- **N’-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide
Uniqueness
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2FN2O2/c15-11-4-8(5-12(16)13(11)20)7-18-19-14(21)9-2-1-3-10(17)6-9/h1-7,20H,(H,19,21)/b18-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGWXJCOSPJRHL-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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